molecular formula C17H17ClN2O3 B11551566 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11551566
M. Wt: 332.8 g/mol
InChI Key: ZFWCIYCEASFDNJ-DJKKODMXSA-N
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Preparation Methods

The synthesis of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves a two-step process . The first step is the preparation of acetohydrazide, which is followed by its conversion to the target compound. The reaction conditions typically involve the use of analytical reagent-grade chemicals and specific reaction conditions to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.

Scientific Research Applications

. In chemistry, it is used as a model compound for studying the structural and electronic properties of hydrazides and hydrazones. In biology and medicine, it has shown moderate antibacterial activity against certain bacterial strains, such as Staphylococcus aureus, and resistance to Escherichia coli . Additionally, its copper complex has exhibited enhanced antibacterial activity . The compound’s diverse biological activities make it a promising candidate for further research and development in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways . The compound’s hydrazide and hydrazone functional groups play a crucial role in its biological activity. These groups can form stable complexes with metal ions, which may enhance their antimicrobial properties. Additionally, the compound’s ability to donate and accept electrons makes it a versatile molecule for various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C17H17ClN2O3/c1-11-3-5-15(7-12(11)2)23-10-17(22)20-19-9-13-8-14(18)4-6-16(13)21/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-9+

InChI Key

ZFWCIYCEASFDNJ-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C

Origin of Product

United States

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